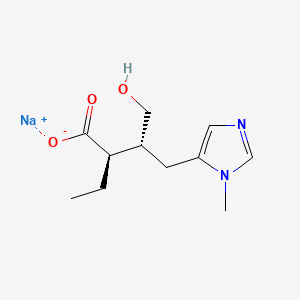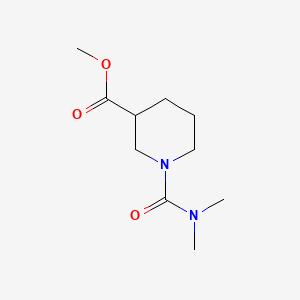
2-fluoro-4-(3-fluoro-5-méthoxyphényl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate: is an organic compound with the molecular formula C15H12F2O3 It is a derivative of benzoic acid, featuring both fluorine and methoxy substituents on the aromatic ring
Applications De Recherche Scientifique
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
Mode of Action
It’s known that similar fluorinated benzoate compounds can undergo reactions such as enzymatic dihydroxylation . This process involves the addition of two hydroxyl groups to the compound, potentially altering its interaction with its targets.
Biochemical Pathways
The compound’s potential to undergo enzymatic dihydroxylation suggests it may influence pathways involving enzymes capable of carrying out this reaction .
Pharmacokinetics
The compound’s molecular weight (27825 g/mol) and structure suggest it may have suitable properties for absorption and distribution within the body .
Result of Action
The potential for enzymatic dihydroxylation suggests it may lead to the production of diols, which could have various effects depending on the specific context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form the corresponding amine.
Methoxylation: The methoxy group is introduced using a methoxylating agent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Methyl 2-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 3-fluoro-5-methoxybenzoate
Comparison:
- Methyl 2-fluorobenzoate: Lacks the additional fluorine and methoxy substituents, resulting in different chemical and biological properties.
- Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
- Methyl 3-fluoro-5-methoxybenzoate: Similar but with different substitution patterns, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-12-6-10(5-11(16)8-12)9-3-4-13(14(17)7-9)15(18)20-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCLQYHKMSLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742870 |
Source


|
| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-01-0 |
Source


|
| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
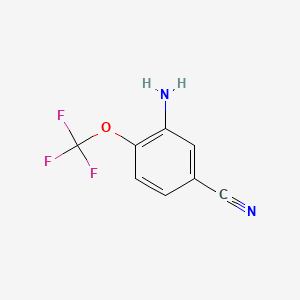
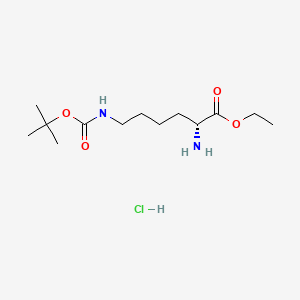


![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)


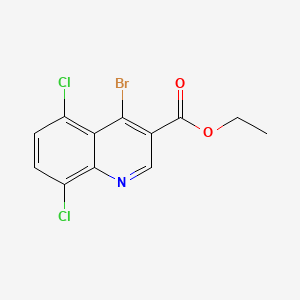

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)

